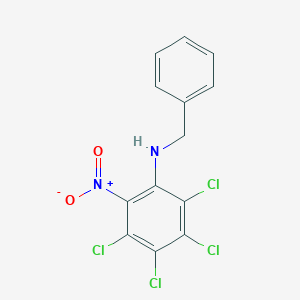

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene

Description

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene is a polyhalogenated nitroaromatic compound characterized by a benzene ring substituted with four chlorine atoms, a nitro group (-NO₂), and a benzylamino (-NHCH₂C₆H₅) moiety.

Properties

IUPAC Name |

N-benzyl-2,3,4,5-tetrachloro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O2/c14-8-9(15)11(17)13(19(20)21)12(10(8)16)18-6-7-4-2-1-3-5-7/h1-5,18H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJJUQQEZXOJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene typically involves the reaction of benzylamine with a tetrachloronitrobenzene derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3,4,5,6-tetrachloronitrobenzene under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The benzylamino group can be oxidized to form corresponding imines or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Benzylamine, ethanol, acetonitrile, temperature range of 50-80°C.

Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products

Reduction: Formation of 2-(Benzylamino)-3,4,5,6-tetrachloroaniline.

Oxidation: Formation of imines or other oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The nitro group can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from evidence-based analysis:

Key Comparative Insights:

Halogen variations: Chlorine atoms enhance electrophilic substitution resistance, while bromo/fluoro substituents (as in ) increase polarity and thermal stability .

Biological and Regulatory Profiles: Tecnazene’s revoked tolerances highlight regulatory challenges for nitroaromatics, suggesting that the benzylamino variant may require rigorous toxicity testing if used agriculturally .

Physical Properties: The benzylamino group likely increases lipophilicity compared to tecnazene, improving membrane permeability but reducing aqueous solubility. This contrasts with methoxy or methylthio analogs, which balance polarity and hydrophobicity .

Synthetic Considerations: Synthesis routes for tetrachloronitrobenzenes typically involve Friedel-Crafts halogenation followed by nitration. Introducing benzylamino may require protective strategies to avoid side reactions with nitro groups .

Biological Activity

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene (referred to as BNT) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Antioxidant Properties

Research indicates that BNT exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have demonstrated that BNT can scavenge reactive oxygen species (ROS), thereby reducing cellular damage.

Cytotoxic Effects

BNT has shown cytotoxic effects against various cancer cell lines. A study reported that BNT induced apoptosis in human cancer cells through the activation of caspase pathways. The compound's mechanism involves the disruption of mitochondrial membrane potential, leading to cell death.

Toxicity Profile

Despite its potential therapeutic benefits, BNT poses certain toxicity risks. The compound has been classified under acute toxicity categories due to its harmful effects upon exposure. Key findings include:

- Dermal Toxicity : BNT is toxic if absorbed through the skin.

- Oral Toxicity : Ingestion can lead to severe health complications.

- Environmental Impact : BNT is harmful to aquatic life and poses risks to ecosystems.

Data Table: Biological Activity and Toxicity Data

| Property | Value/Description |

|---|---|

| CAS Number | 117-18-0 |

| Antioxidant Activity | Significant scavenging of ROS |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Oral Toxicity | Toxic if swallowed |

| Dermal Toxicity | Toxic if absorbed through skin |

| Environmental Hazard | Harmful to aquatic life |

Study 1: Anticancer Activity

A notable study explored the anticancer properties of BNT against breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that BNT activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of BNT in models of neurodegeneration. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.